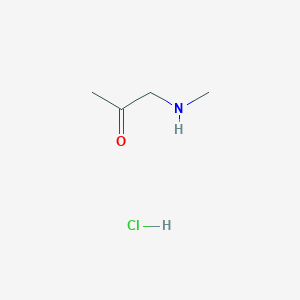

![molecular formula C11H16F6N2O4 B3114282 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) CAS No. 2007924-92-5](/img/structure/B3114282.png)

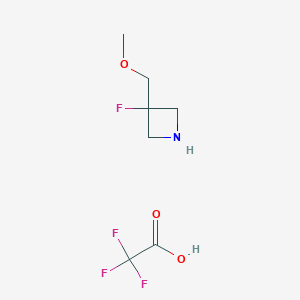

8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)

Overview

Description

Scientific Research Applications

Analytical Chemistry Applications

In the realm of analytical chemistry, trifluoroacetic acid derivatives, such as the one mentioned, are pivotal. For instance, trifluoroacetyl derivatives of bile acid methyl esters have been utilized for gas-liquid chromatography (GLC), facilitating the separation, identification, and quantification of bile acids in biological samples. The orderly resolution of conformational isomers and high-yield recovery of bile acid derivatives from GLC columns underscore the efficiency of these compounds in analytical methodologies (Kuksis, 1965).

Synthesis of Artificial Ribonucleases

Research into the synthesis of artificial ribonucleases has shown that compounds containing imidazole residues and bis-quaternized rings of 1,4-diazabicyclo[2.2.2]octane serve as highly efficient catalysts for hydrolyzing phosphodiester bonds in RNA. This approach allows for variation in the number of positive charges in the RNA-binding domain, the structure of the catalytic site, and their mutual arrangement, optimizing the molecule's ribonuclease activity (Konevetz et al., 2002).

Organic Synthesis

Trifluoromethanesulfonic acid, closely related to the core structure , has been extensively used in organic synthesis. Its applications range from electrophilic aromatic substitution reactions to the formation of carbon–carbon and carbon–heteroatom bonds. The acid's high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Organic Optoelectronics

In the field of organic optoelectronics, the development of new conjugated systems, including materials based on the BODIPY platform, has been a significant area of research. BODIPY-based materials have emerged as promising candidates for various applications, such as sensors, organic thin-film transistors, organic photovoltaics, and organic light-emitting diodes (OLEDs). This review highlights the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices, indicating their potential as 'metal-free' infrared emitters (Squeo & Pasini, 2020).

Safety and Hazards

properties

IUPAC Name |

8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJPMQAVAUHGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)

![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)